molecular formula C13H21NO4S B2432894 2-tert-Butyl 8-methyl 5-thia-2-azaspiro[3.4]octane-2,8-dicarboxylate CAS No. 1823264-51-2

2-tert-Butyl 8-methyl 5-thia-2-azaspiro[3.4]octane-2,8-dicarboxylate

Cat. No.: B2432894
CAS No.: 1823264-51-2
M. Wt: 287.37
InChI Key: KYXIKMLKKOXNGZ-SECBINFHSA-N
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Description

2-tert-Butyl 8-methyl 5-thia-2-azaspiro[3.4]octane-2,8-dicarboxylate is a spirocyclic compound that has garnered interest in the field of medicinal chemistry. This compound is characterized by its unique spirocyclic structure, which includes a sulfur atom and a nitrogen atom within the ring system. The presence of these heteroatoms can impart unique chemical and biological properties to the molecule.

Preparation Methods

The synthesis of 2-tert-Butyl 8-methyl 5-thia-2-azaspiro[3.4]octane-2,8-dicarboxylate typically involves multi-step organic synthesis. One common synthetic route includes the formation of the spirocyclic core through a cyclization reaction. The reaction conditions often involve the use of strong bases or acids to facilitate the cyclization process. Industrial production methods may involve optimization of these reaction conditions to improve yield and scalability .

Chemical Reactions Analysis

2-tert-Butyl 8-methyl 5-thia-2-azaspiro[3.4]octane-2,8-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced under specific conditions to modify the functional groups attached to the spirocyclic core.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

2-tert-Butyl 8-methyl 5-thia-2-azaspiro[3.4]octane-2,8-dicarboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-tert-Butyl 8-methyl 5-thia-2-azaspiro[3.4]octane-2,8-dicarboxylate involves its interaction with specific molecular targets. The sulfur and nitrogen atoms within the spirocyclic core can form interactions with enzymes or receptors, modulating their activity. This can lead to changes in cellular pathways and biological responses. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

2-tert-Butyl 8-methyl 5-thia-2-azaspiro[3.4]octane-2,8-dicarboxylate can be compared with other spirocyclic compounds, such as:

    tert-Butyl 8-oxo-5-thia-2-azaspiro[3.4]octane-2-carboxylate 5,5-dioxide: This compound has a similar spirocyclic structure but includes additional oxygen atoms, which can alter its chemical and biological properties.

    2-tert-butyl 8-methyl 5-imino-5-oxo-5lambda6-thia-2-azaspiro[3.4]octane-2,8-dicarboxylate: This compound includes an imino group, which can affect its reactivity and interactions with biological targets.

The uniqueness of this compound lies in its specific combination of functional groups and spirocyclic structure, which can impart distinct properties and applications .

Properties

IUPAC Name

2-O-tert-butyl 8-O-methyl 5-thia-2-azaspiro[3.4]octane-2,8-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO4S/c1-12(2,3)18-11(16)14-7-13(8-14)9(5-6-19-13)10(15)17-4/h9H,5-8H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYXIKMLKKOXNGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(C1)C(CCS2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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